methyl 3-amino-2-methyl-3-phenylpropanoate
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Overview
Description
methyl 3-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acids and esters It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-methyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-Amino-2-methyl-3-phenyl-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group, followed by deprotection after the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-2-methyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
methyl 3-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-3-phenyl-propionic acid: The parent compound without the ester group.
2-Methyl-3-phenyl-propionic acid methyl ester: Lacks the amino group.
3-Amino-3-phenyl-propionic acid methyl ester: Lacks the methyl group.
Uniqueness
methyl 3-amino-2-methyl-3-phenylpropanoate is unique due to the presence of both an amino group and an ester group on the same molecule
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
InChI Key |
KVMIEZCRDGCHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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